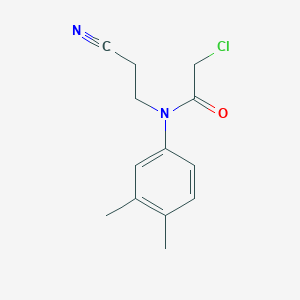

2-氯-N-(2-氰基乙基)-N-(3,4-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

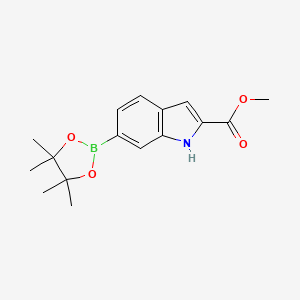

The compound "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" is a chlorinated acetamide with a cyanoethyl and a dimethylphenyl substituent. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been extensively researched. These compounds exhibit interesting structural characteristics due to their substituents, which influence their physical and chemical properties, as well as their molecular interactions .

Synthesis Analysis

The synthesis of chlorinated acetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride. For instance, compounds similar to the one , such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, have been synthesized and characterized using spectroscopic methods . These methods likely apply to the synthesis of "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" as well.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is influenced by the steric effects of substituents on the aromatic ring. For example, the conformation of the N-H bond in various dichloroacetamides is influenced by the position and nature of the substituents on the aromatic ring, which can be syn or anti to other substituents or functional groups . These conformations are stabilized by intramolecular hydrogen bonding and can be linked into chains or sheets in the crystal structure through intermolecular hydrogen bonds .

Chemical Reactions Analysis

Chlorinated acetamides like the ones studied in the papers can participate in various chemical reactions, primarily due to the reactivity of the amide group and the chloro substituents. The amide group can engage in hydrogen bonding, which is crucial for the formation of crystal structures . The chloro substituents may also be reactive sites for nucleophilic substitution reactions, although specific reactions for "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides are characterized by spectroscopic methods, including NMR, ESI-MS, and X-ray crystallography . These compounds often crystallize in monoclinic space groups and exhibit intramolecular hydrogen bonding, which affects their melting points and solubility . The optical properties, such as UV-vis absorption, can be influenced by the solvent's polarity, indicating solvatochromic effects . Quantum chemical calculations, including DFT studies, provide insights into the vibrational, electronic, and thermodynamic properties of these compounds .

科学研究应用

分子结构和氢键

已广泛研究了各种 N-(二甲基苯基)乙酰胺衍生物的分子构象,包括与 2-氯-N-(2-氰基乙基)-N-(3,4-二甲基苯基)乙酰胺 相似的化合物。这些化合物通常以不对称单元中的多个分子结晶,并表现出特定的分子构象。这些分子通过 N—H⋯O 氢键连接,表明结构中氮原子和氧原子之间存在显着的相互作用 (Gowda 等,2007), (Gowda 等,2009), (Gowda 等,2007).

水解和化学反应

已对氯乙酰苯胺衍生物的水解和后续反应进行了检验,揭示了复杂的反应途径。例如,某些氯乙酰苯胺化合物的酸催化水解会导致酰胺键断裂,并通过缩合反应形成意外的化合物 (Rouchaud 等,2010).

在杀虫剂中的潜在应用

N-衍生物作为潜在杀虫剂

研究已经表征了氯二甲基苯氧乙酰胺的 N-衍生物,包括与 2-氯-N-(2-氰基乙基)-N-(3,4-二甲基苯基)乙酰胺 相似的结构,作为潜在的杀虫剂。这些研究提供了有关这些衍生物的衍射模式、分子结构和其他特性的基本数据,为其在农业领域的潜在应用铺平了道路 (Olszewska 等,2011).

光谱研究和化学性质

NMR 光谱研究

已通过 NMR 光谱分析研究了 N-(二甲基苯基)-乙酰胺和类似化合物。这些研究的重点是了解各种取代基对分子结构中质子和碳原子的化学位移的影响,从而深入了解化合物的电子环境 (Gowda & Gowda,2007).

晶体学分析和分子相互作用

氢键和分子相互作用

对各种乙酰胺衍生物的晶体学分析,包括与 2-氯-N-(2-氰基乙基)-N-(3,4-二甲基苯基)乙酰胺 相似的结构,揭示了氢键和分子相互作用的特定模式。这些相互作用在晶体结构的稳定性和性质中起着至关重要的作用 (Gowda 等,2008), (Gowda 等,2007).

属性

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDWWNYLGUJMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)

![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)

![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)

![N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2523390.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-sulfonamide](/img/structure/B2523394.png)